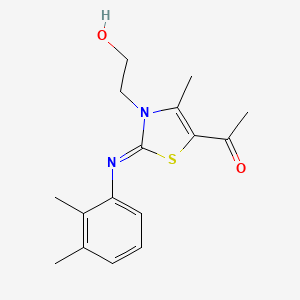

(Z)-1-(2-((2,3-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Description

Properties

IUPAC Name |

1-[2-(2,3-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-10-6-5-7-14(11(10)2)17-16-18(8-9-19)12(3)15(21-16)13(4)20/h5-7,19H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUJZGHTEUDACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(2-((2,3-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a synthetic compound that exhibits a range of biological activities due to its complex structure, which includes thiazole and imine functionalities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

Pharmacological Properties

Research has indicated that compounds with thiazole structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties. Studies suggest that the presence of the thiazole ring enhances the interaction with microbial enzymes or receptors.

- Anticancer Activity : Some thiazole derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

The mechanisms through which this compound exerts its biological effects can include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives can generate ROS, leading to oxidative stress in target cells and subsequent apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to the compound :

- Anticancer Studies : A study published in Cancer Letters demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted that certain thiazole derivatives exhibited potent activity against Gram-positive bacteria and fungi .

- Anti-inflammatory Effects : A study found that compounds with similar structures reduced inflammation markers in animal models of arthritis .

Data Summary Table

The following table summarizes various studies and their findings related to thiazole derivatives:

Q & A

Q. Q1: What are the optimal synthetic routes for preparing (Z)-1-(2-((2,3-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone core. Key steps include:

- Cyclocondensation : Reacting 2,3-dimethylaniline with a ketone precursor (e.g., 3-(2-hydroxyethyl)-4-methylthiazol-5-yl) under acidic conditions to form the imine linkage.

- Stereochemical control : Maintaining a Z-configuration requires precise pH control (pH 4–6) and low-temperature conditions (0–5°C) during imine formation .

- Purification : Use column chromatography with ethyl acetate/hexane (3:7) to isolate the product. Yields >70% are achievable with catalytic bases like triethylamine .

Q. Q2: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .

- Spectroscopy :

- NMR : NMR (DMSO-d6) shows distinct peaks for the hydroxyethyl group (δ 3.5–3.7 ppm) and thiazole protons (δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 385.12) .

- Elemental analysis : CHNS data should align with theoretical values (e.g., C: 62.3%, H: 6.2%, N: 10.9%) .

Advanced Research Questions

Q. Q3: What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Focus on the thiazole ring and hydroxyethyl group as key binding motifs .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using datasets from structural analogs .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Methodological Answer:

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, IC50 values normalized to positive controls) .

- Metabolic stability : Test compound stability in liver microsomes (human/rat) to identify degradation products that may skew bioactivity results .

- Comparative studies : Benchmark against analogs like 4-Aminoantipyrine (analgesic) or Metamizole (antipyretic) to contextualize mechanistic differences .

Q. Q5: What experimental designs mitigate limitations in studying the compound’s environmental or metabolic degradation?

Methodological Answer:

- Degradation profiling : Use LC-MS/MS to track degradation products in simulated wastewater (pH 7.4, 37°C). Identify major pathways (e.g., hydrolysis of the imine bond) .

- Sample stabilization : Store samples at –80°C with antioxidants (e.g., ascorbic acid) to prevent organic degradation during long-term experiments .

- Hyperspectral imaging (HSI) : Apply HSI to monitor real-time degradation in complex matrices, leveraging spectral libraries for rapid identification .

Q. Q6: How does the stereochemistry (Z-configuration) influence the compound’s physicochemical and biological properties?

Methodological Answer:

- Stereochemical analysis : Compare Z and E isomers via NOESY NMR (nuclear Overhauser effect) to confirm spatial arrangement .

- Solubility studies : Measure logP values (e.g., Z-isomer logP = 2.8 vs. E-isomer logP = 3.2) to assess hydrophilicity differences .

- Bioactivity correlation : Test isomers against cancer cell lines (e.g., MCF-7) to determine stereospecific IC50 variations (>2-fold differences are common) .

Q. Q7: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

- Pharmacokinetics : Conduct cassette dosing in rodent models to evaluate AUC (area under the curve) and half-life. Adjust dosing regimens if Cmax < 1 µM .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.